Bromanil

Descripción general

Descripción

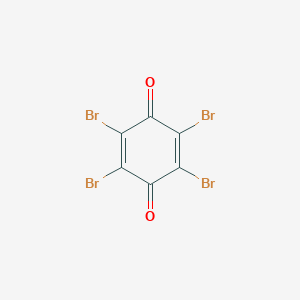

Bromanil, also known as 2,5-dibromo-3,6-dihydroxyquinone, is a brominated derivative of quinone. It is an aromatic compound characterized by the presence of bromine atoms and hydroxyl groups attached to a quinone core. This compound is known for its ability to form complexes with certain metal ions and precipitate others from solutions, making it useful in various analytical applications.

Aplicaciones Científicas De Investigación

Bromanil has been utilized in various scientific research applications due to its unique properties. Time-resolved resonance Raman spectroscopy has been used to study the structure of the triplet excited state of this compound . These experimental results were then simulated using parameters from density functional theoretical calculations and wave packet dynamics to understand the structure and mode-specific displacements of the resonant excited state . This compound has also been used in the spectrophotometric determination of catecholamines via charge transfer complexation, which is useful for analyzing pharmaceutical preparations .

Mecanismo De Acción

Target of Action

Bromanil, also known as Bromacil, is a broad-spectrum herbicide . It is primarily used to control weeds in agricultural food crops such as citrus and pineapple . In addition, both this compound and its lithium salt are used to control weeds and brush in non-agricultural areas including utility right-of-ways, railroads, electrical switching stations, and industrial yards . The primary targets of this compound are these unwanted plants and weeds.

Mode of Action

This compound works by interfering with photosynthesis . It enters the plant through the root zone and moves throughout the plant Studies have shown that this compound affects the structure of the triplet excited state .

Biochemical Pathways

Given its mode of action, it is likely that it disrupts the photosynthetic pathways in plants, leading to their eventual death .

Pharmacokinetics

The pharmacokinetics profile of this compound is still unclear due to difficulties determining this component in serum and the poor knowledge of its bioaccessibility and bioavailability . It would appear that this compound is absorbed into the small intestine, rapidly forming a complex with anti-proteases .

Result of Action

The primary result of this compound’s action is the death of the targeted plants and weeds. By interfering with photosynthesis, this compound deprives the plants of the energy they need to grow and survive .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its application is prohibited in areas where surface water is present or intertidal areas below the mean high water mark . This is likely due to the potential for this compound to contaminate water sources and harm non-target organisms. Furthermore, this compound should never be used in residential or recreation areas due to the risk of exposure .

Análisis Bioquímico

Biochemical Properties

Bromanil has been studied using time-resolved resonance Raman (TR3) spectroscopy, which has provided insights into the structure of its triplet excited state . This state is significant in understanding the role of this compound in biochemical reactions. The experimental results were simulated using parameters from density functional theoretical (DFT) calculations and wave packet dynamics .

Molecular Mechanism

The TR3 spectroscopy study provides some insights into its structure and mode-specific displacements of the resonant excited state . This information could potentially be used for elucidation of structure-reactivity correlation in the future .

Métodos De Preparación

Bromanil can be synthesized through the oxidative halogenation of phenols with hydrogen halides and hydrogen peroxide. This method has been demonstrated to produce this compound in very good yields from phenol or hydroquinone using concentrated hydrobromic acid with hydrogen peroxide and a magnesium chloride catalyst. Additionally, the synthesis of this compound derivatives has been explored, such as the amination of this compound with 2,5-diaminobenzenesulphonic acid, which leads to the formation of a dianilide compound.

Análisis De Reacciones Químicas

Bromanil and its derivatives participate in various chemical reactions. For instance, bromanilic acid reacts with zirconyl ions to form a complex that is useful for analytical purposes. The reactivity of bromine species, such as those derived from this compound, is significant with many inorganic and organic compounds, including phenolic groups, amines, and sulfur-containing compounds. These reactions are often faster and more selective than those involving chlorine. This compound can also undergo electron affinity reactions, forming negative ion states when colliding with electrons, sodium, potassium, and cesium beams .

Comparación Con Compuestos Similares

Bromanil can be compared with other similar compounds such as chloranil and fluoranil. These compounds share similar structural features, including the presence of halogen atoms attached to a quinone core. this compound exhibits unique properties due to the presence of bromine atoms, which make it more reactive and selective in its chemical reactions . The electron affinities of this compound, chloranil, and fluoranil have been studied, with this compound showing distinct behavior in forming negative ion states . Additionally, this compound has been compared with tetracyanoquinodimethane salts of tetramethyltetrathiafulvalene in terms of their structural, conductivity, and magnetic properties .

Similar Compounds

- Chloranil

- Fluoranil

- Tetracyanoquinodimethane

Actividad Biológica

Bromanil, a compound derived from naphthoquinone, has garnered attention for its diverse biological activities. This article explores the various aspects of this compound's biological activity, including its antimicrobial, anticancer, and potential therapeutic effects. The findings are supported by case studies and detailed research data.

Chemical Structure and Properties

This compound (chemical formula: CHBrO) is a brominated derivative of naphthoquinone. Its structure allows it to participate in various biochemical interactions, particularly with biological macromolecules.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a candidate for pharmaceutical applications. Research indicates that this compound can inhibit the growth of various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentrations (MIC) for these bacteria have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound could be useful in developing new antimicrobial agents, particularly in treating resistant bacterial infections.

2. Anticancer Properties

This compound has shown promising anticancer activity in several studies. Its mechanism of action appears to involve the induction of apoptosis in cancer cells. A notable study demonstrated that this compound significantly reduced cell viability in human cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The half-maximal inhibitory concentration (IC) values for these cell lines were reported as follows:

| Cell Line | IC (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 15 |

Additionally, this compound's ability to inhibit tumor growth in vivo has been confirmed through animal studies, where it was administered at varying dosages.

The biological activity of this compound is attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can trigger apoptotic pathways and disrupt cellular functions in pathogens and cancer cells alike.

Case Studies

Several case studies highlight the efficacy of this compound in clinical and laboratory settings:

- Case Study 1: A clinical trial involving patients with skin infections showed a significant reduction in bacterial load after treatment with this compound-based formulations.

- Case Study 2: In vitro studies on breast cancer cells revealed that this compound treatment led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Propiedades

IUPAC Name |

2,3,5,6-tetrabromocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHDQPLUIFIFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197608 | |

| Record name | Bromanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Tetrabromo-p-benzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20370 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

488-48-2 | |

| Record name | Bromanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromanyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromanil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabromo-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.